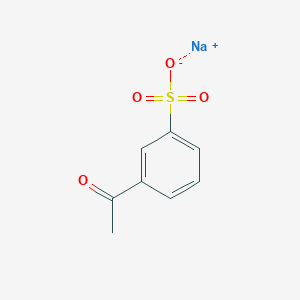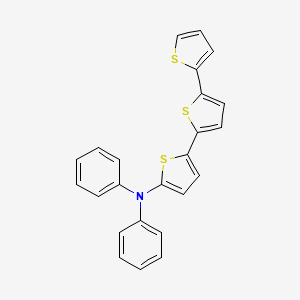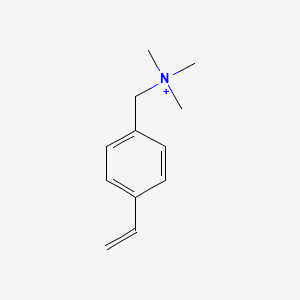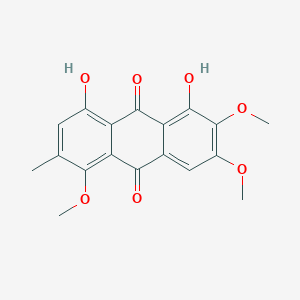
9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide or potassium dichromate.
Methoxylation: Methoxy groups are introduced at the 2, 3, and 5 positions through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Methylation: The methyl group at the 6 position is introduced using methylating agents like methyl iodide.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxyanthracene.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Dimethyl sulfate, methyl iodide, various halogenating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroxyanthracene derivatives.
Substitution Products: Functionalized anthraquinone derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry:
Dyes and Pigments: The compound’s structure makes it suitable for use in the synthesis of dyes and pigments with specific color properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Derivatives of anthraquinone, including this compound, have shown potential as antimicrobial agents against various pathogens.
Anticancer Research: The compound’s structure allows for interactions with biological targets, making it a candidate for anticancer drug development.
Industry:
Textile Industry: Used in the production of dyes for textiles.
Pharmaceutical Industry: As an intermediate in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- involves its interaction with biological molecules. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
1,8-Dihydroxyanthraquinone: Lacks the methoxy and methyl groups, resulting in different chemical properties and applications.
2,3,5-Trimethoxyanthraquinone: Lacks the hydroxyl and methyl groups, affecting its reactivity and biological activity.
6-Methylanthraquinone: Lacks the hydroxyl and methoxy groups, leading to different uses in industry and research.
Uniqueness:
The combination of hydroxyl, methoxy, and methyl groups in 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- provides a unique set of chemical properties, making it versatile for various applications in chemistry, biology, and industry. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other anthraquinone derivatives.
Propriétés
Numéro CAS |
139644-36-3 |
|---|---|
Formule moléculaire |
C18H16O7 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1,8-dihydroxy-2,3,5-trimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O7/c1-7-5-9(19)12-13(17(7)24-3)14(20)8-6-10(23-2)18(25-4)16(22)11(8)15(12)21/h5-6,19,22H,1-4H3 |
Clé InChI |
ZULKDEFIEZXKPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


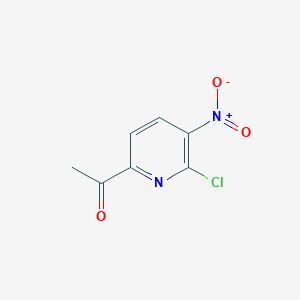

![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
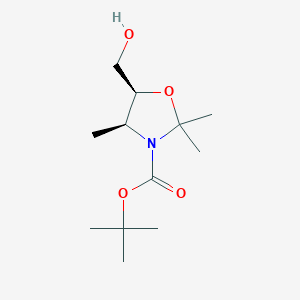
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)

